(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are characterized by their fused benzene and furan rings, which contribute to their unique chemical properties and potential biological activities. The specific structure of this compound suggests possible applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is classified as a benzofuran derivative due to the presence of the benzofuran moiety in its structure. It also contains functional groups such as an alkoxy and a carboxylic acid, which may influence its reactivity and biological activity.
The synthesis of (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and catalyst use to optimize yields and purity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm the structure of the synthesized compound.
The molecular formula for (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is , with a molecular weight of approximately .
The compound features:
InChI=1S/C20H17ClFNO4/c1-3-23(4-2)20(25)26-12-8-9-13-17(10-12)27-18(19(13)24)11-14-15(21)6-5-7-16(14)22/h5-11H,3-4H2,1-2H3/b18-11
This representation encapsulates its connectivity and stereochemistry.
The compound is likely to participate in several chemical reactions due to its functional groups:
Each reaction pathway can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is not extensively documented but can be hypothesized based on its structure:
Further studies would be necessary to elucidate the precise biochemical pathways involved in its action.
(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid has potential applications in:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: